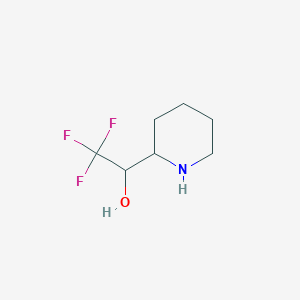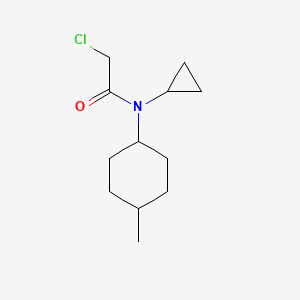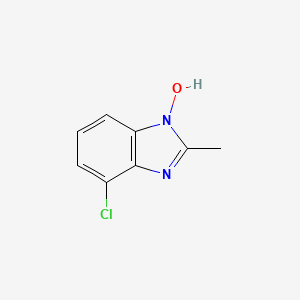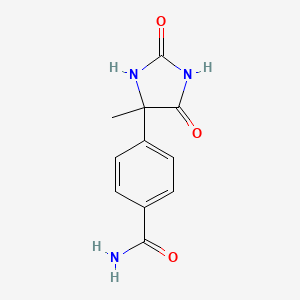
2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol
Descripción general
Descripción
“2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C7H12F3NO . It has a molecular weight of 183.17 g/mol . The compound is also known by other names such as 2,2,2-trifluoro-1-piperidin-2-ylethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h5-6,11-12H,1-4H2 . This indicates the specific arrangement of atoms in the molecule. The compound has a topological polar surface area of 32.3 Ų and a complexity of 148 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 183.08709849 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Synthesis of Piperidine Derivatives : Vardanyan (2018) discusses various methods of synthesizing derivatives of piperidine, including compounds like 2,2,2-Trifluoro-1-(piperidin-2-yl)ethan-1-ol. These derivatives are significant in pharmaceutical applications, particularly in the development of drugs with various pharmacological properties (Vardanyan, 2018).
Building Blocks for Crown Ethers : Nawrozkij et al. (2014) presented a method for synthesizing 1-(piperidin-2-yl)ethan-1,2-diol, a valuable building-block for the synthesis of functionalized crown ethers. This demonstrates the compound's utility in creating complex chemical structures (Nawrozkij et al., 2014).
Aldosterone Synthase Inhibition : Meguro et al. (2017) identified a compound, 2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol, as a novel potent inhibitor of aldosterone synthase. This highlights the compound's potential in therapeutic applications, especially in hormonal regulation (Meguro et al., 2017).
Chemical Reactions and Catalysis
Photocatalytic Dehydrogenation : Pichat et al. (1987) explored the role of base sites in the photocatalytic dehydrogenation of alcohols over a Pt/TiO2 catalyst using piperidine. This research is crucial in understanding catalytic processes and the development of efficient photocatalysts (Pichat et al., 1987).
Metal-Free Cycloaddition Reactions : Alcaide et al. (2015) used a related compound, 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, in a metal-free direct cycloaddition reaction of alkynes to produce substituted cyclobutenes. This demonstrates the compound's role in facilitating important chemical transformations (Alcaide et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-piperidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h5-6,11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMROPVHHAXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B1422432.png)


![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)

![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)



![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)

![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)
